5-Bromo-3-(hydroxymethyl)-2-methylphenol
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Overview
Description
5-Bromo-3-(hydroxymethyl)-2-methylphenol is an organic compound with a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(hydroxymethyl)-2-methylphenol typically involves the bromination of 3-(hydroxymethyl)-2-methylphenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(hydroxymethyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Zinc and hydrochloric acid at room temperature.
Substitution: Sodium hydroxide in an aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Bromo-3-(carboxymethyl)-2-methylphenol.
Reduction: 3-(Hydroxymethyl)-2-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(hydroxymethyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(hydroxymethyl)-2-methylphenol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of a hydroxymethyl group.
3-Bromo-2-methylphenol: Lacks the hydroxymethyl group.
5-Bromo-3-methylsalicylaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
Uniqueness
5-Bromo-3-(hydroxymethyl)-2-methylphenol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenol ring
Properties
IUPAC Name |
5-bromo-3-(hydroxymethyl)-2-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3,10-11H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYASAVOGAWRAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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